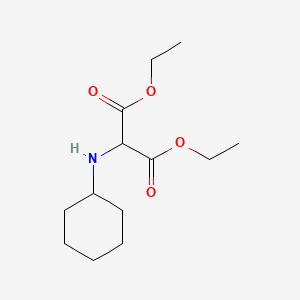
Diethyl 2-(cyclohexylamino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(cyclohexylamino)malonate is an organic compound with the molecular formula C13H23NO4. It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a cyclohexylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(cyclohexylamino)malonate can be synthesized through the alkylation of diethyl malonate with cyclohexylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with cyclohexylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(cyclohexylamino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used to deprotonate the malonate ester group.
Nucleophiles: Cyclohexylamine is used as a nucleophile in the synthesis of the compound.
Major Products Formed
The major product formed from the reaction of diethyl malonate with cyclohexylamine is this compound. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Diethyl 2-(cyclohexylamino)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of diethyl 2-(cyclohexylamino)malonate involves the formation of an enolate ion through deprotonation. This enolate ion can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, which lacks the cyclohexylamino group.
Dimethyl malonate: A similar compound where the ethyl groups are replaced by methyl groups.
Malonic acid: The simplest form of the compound, without any ester groups .
Uniqueness
Diethyl 2-(cyclohexylamino)malonate is unique due to the presence of the cyclohexylamino group, which imparts different chemical and physical properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable in specific applications, such as the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
diethyl 2-(cyclohexylamino)propanedioate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
NJQZUSNEKNASNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















